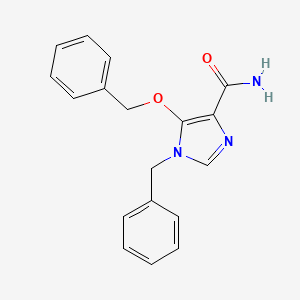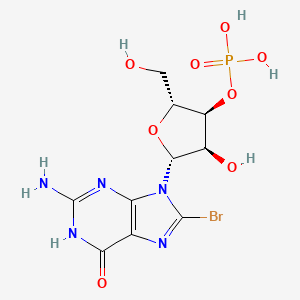
5-(4-Methylphenyl)-2-(methylsulfanyl)pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Methylthio)-5-(p-tolyl)pyrimidin-4(1H)-one is a heterocyclic compound featuring a pyrimidine ring substituted with a methylthio group at the 2-position and a p-tolyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylthio)-5-(p-tolyl)pyrimidin-4(1H)-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-chloro-5-(p-tolyl)pyrimidine with sodium methylthiolate in a suitable solvent such as dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography may be employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(Methylthio)-5-(p-tolyl)pyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under specific conditions, although this is less common.
Substitution: The pyrimidine ring can undergo substitution reactions, particularly at the 4-position, with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation or metal hydrides.
Substitution: Nucleophiles like amines, thiols, and appropriate solvents such as DMF or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Substitution: Various substituted pyrimidines depending on the nucleophile used.
Scientific Research Applications
2-(Methylthio)-5-(p-tolyl)pyrimidin-4(1H)-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the synthesis of materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-(Methylthio)-5-(p-tolyl)pyrimidin-4(1H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically involve binding to the active site of the target protein, leading to inhibition or activation of its function.
Comparison with Similar Compounds
Similar Compounds
2-(Methylthio)-5-phenylpyrimidin-4(1H)-one: Similar structure but with a phenyl group instead of a p-tolyl group.
2-(Ethylthio)-5-(p-tolyl)pyrimidin-4(1H)-one: Similar structure but with an ethylthio group instead of a methylthio group.
Uniqueness
2-(Methylthio)-5-(p-tolyl)pyrimidin-4(1H)-one is unique due to the specific combination of substituents on the pyrimidine ring, which can influence its chemical reactivity and biological activity. The presence of the p-tolyl group may enhance its lipophilicity and ability to interact with hydrophobic pockets in biological targets, while the methylthio group can participate in various chemical transformations.
Properties
CAS No. |
61044-91-5 |
|---|---|
Molecular Formula |
C12H12N2OS |
Molecular Weight |
232.30 g/mol |
IUPAC Name |
5-(4-methylphenyl)-2-methylsulfanyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C12H12N2OS/c1-8-3-5-9(6-4-8)10-7-13-12(16-2)14-11(10)15/h3-7H,1-2H3,(H,13,14,15) |
InChI Key |
XMIOYTTUHLCOSX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(NC2=O)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-Methyl-3-(2-methylphenyl)imidazo[1,2-a]pyrazin-8-amine](/img/structure/B15215148.png)
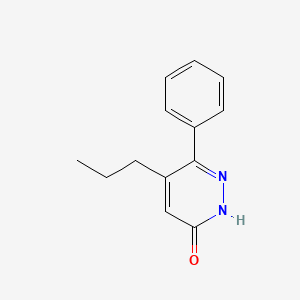
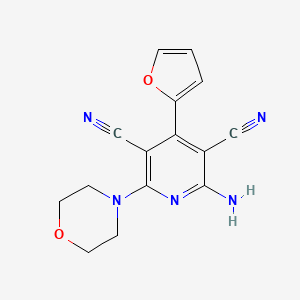
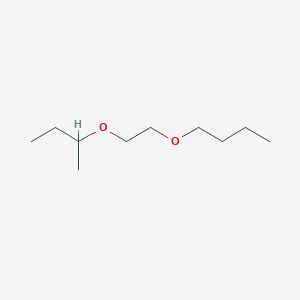
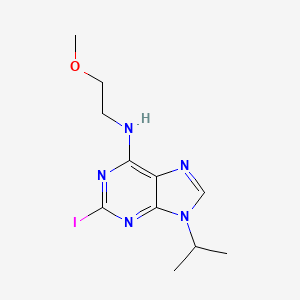
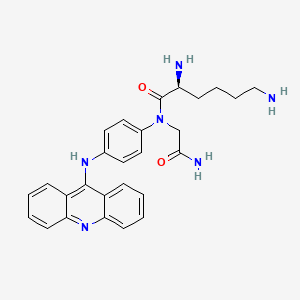

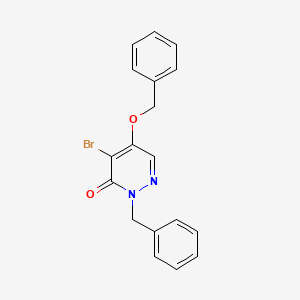
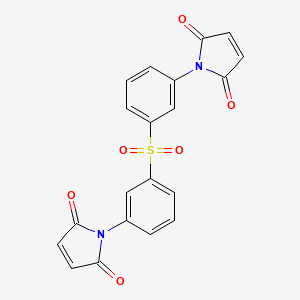
![2-phenyl-1-(p-tolyl)imidazo[2,1-b]quinazolin-5(1H)-one](/img/structure/B15215201.png)
![7-(4-Butylphenyl)-5,10-dihydroindeno[1,2-b]indole-3-carboxamide](/img/structure/B15215218.png)
